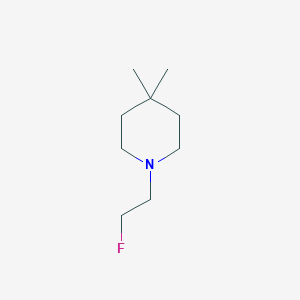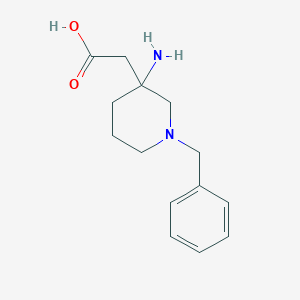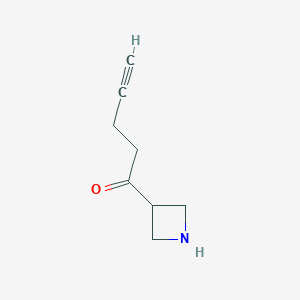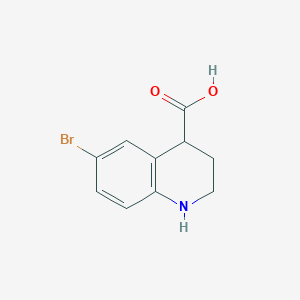
N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an amino group, a methyl group, and a pyrazolyl group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide typically involves the reaction of 4-amino-2-methylbenzoic acid with 1H-pyrazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: As an intermediate in the production of dyes, pigments, or other industrial chemicals.
作用機序
The mechanism of action of N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- N-(4-amino-2-methylphenyl)-2-(1H-imidazol-1-yl)acetamide
- N-(4-amino-2-methylphenyl)-2-(1H-triazol-1-yl)acetamide
- N-(4-amino-2-methylphenyl)-2-(1H-tetrazol-1-yl)acetamide
Uniqueness
N-(4-amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide is unique due to the presence of the pyrazole ring, which can impart specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C12H14N4O |
|---|---|
分子量 |
230.27 g/mol |
IUPAC名 |
N-(4-amino-2-methylphenyl)-2-pyrazol-1-ylacetamide |
InChI |
InChI=1S/C12H14N4O/c1-9-7-10(13)3-4-11(9)15-12(17)8-16-6-2-5-14-16/h2-7H,8,13H2,1H3,(H,15,17) |
InChIキー |
JCTCGHHCSLDRAA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N)NC(=O)CN2C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


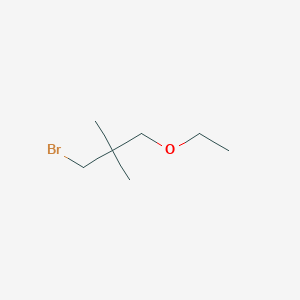
![1-[1-(Methylamino)cyclobutyl]butan-1-one](/img/structure/B13194412.png)
![1-[(tert-Butoxy)carbonyl]-5-(piperidin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194422.png)
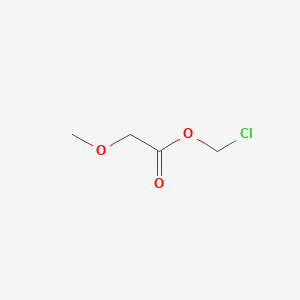
![Ethyl 2-[4-hydroxy-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate](/img/structure/B13194442.png)

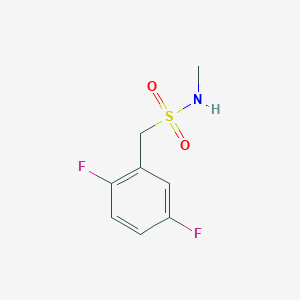
![N-[6-(Aminomethyl)pyridin-2-YL]cyclobutanecarboxamide](/img/structure/B13194451.png)
